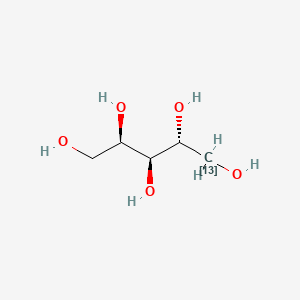![molecular formula C53H78N12O12S2 B12391071 [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is an analogue of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels . This compound is specifically designed for scientific research and has a molecular weight of 1139.39 and a chemical formula of C53H78N12O12S2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise addition of each amino acid to the growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can affect the peptide’s biological activity and stability .
Applications De Recherche Scientifique
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is used in various scientific research fields, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of vasopressin analogues in cellular processes.
Medicine: Exploring potential therapeutic applications for conditions related to water retention and blood pressure regulation.
Industry: Developing new peptide-based drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves binding to vasopressin receptors in the body. These receptors are part of the G-protein-coupled receptor (GPCR) family and are involved in various signaling pathways. Upon binding, the compound activates these receptors, leading to the regulation of water retention and vasoconstriction .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin: An analogue of vasopressin with specific modifications to enhance its stability and activity.
Desmopressin: A synthetic analogue of vasopressin used to treat diabetes insipidus and bedwetting.
Terlipressin: Another vasopressin analogue used to treat low blood pressure and bleeding esophageal varices.
Uniqueness
This compound is unique due to its specific modifications, which enhance its stability and activity compared to other vasopressin analogues. These modifications make it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C53H78N12O12S2 |
|---|---|
Poids moléculaire |
1139.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(carbamoylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H78N12O12S2/c1-4-77-34-19-17-33(18-20-34)26-36(59-43(68)28-53(79)21-9-6-10-22-53)46(70)61-37(25-32-13-7-5-8-14-32)48(72)64-44(31(2)3)50(74)62-38(27-41(54)66)47(71)63-39(30-78)51(75)65-24-12-16-40(65)49(73)60-35(15-11-23-57-52(56)76)45(69)58-29-42(55)67/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,66)(H2,55,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H3,56,57,76)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
Clé InChI |
XSEDGGMYIVLKDN-YVTRKGAJSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


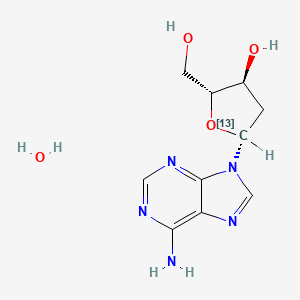
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
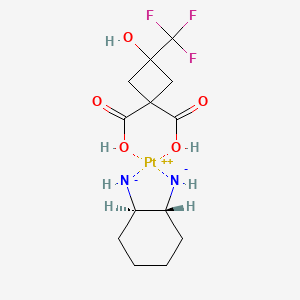


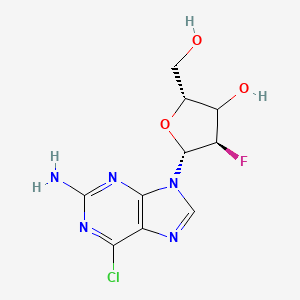

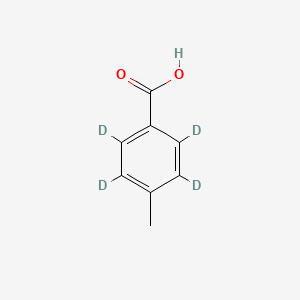

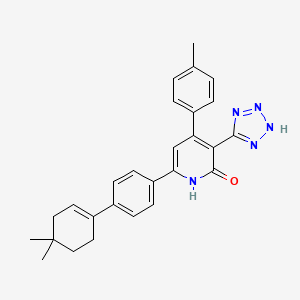
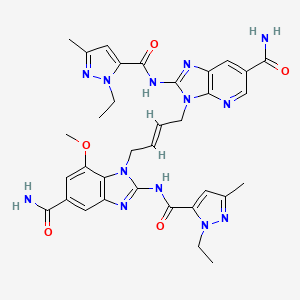

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
